Iron, dibromotetracarbonyl-
Description
Structure
2D Structure
Properties
CAS No. |
18475-84-8 |
|---|---|
Molecular Formula |
C4Br2FeO4 |
Molecular Weight |
327.69 g/mol |
IUPAC Name |
carbon monoxide;dibromoiron |
InChI |
InChI=1S/4CO.2BrH.Fe/c4*1-2;;;/h;;;;2*1H;/q;;;;;;+2/p-2 |
InChI Key |
HXAXTJMTHXAMLW-UHFFFAOYSA-L |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe](Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for Iron, Dibromotetracarbonyl
Direct Synthesis Approaches
Direct synthesis methods involve the direct reaction of simple iron compounds with carbon monoxide and a bromine source. These are often the most straightforward routes to obtain the target compound.
The direct carbonylation of iron(II) bromide (FeBr₂) with carbon monoxide is a potential route for the synthesis of iron carbonyl bromides. However, this method is generally less common for the specific preparation of cis-[Fe(CO)₄Br₂] compared to the halogenation of iron pentacarbonyl. The reaction of iron(II) oxide with carbon monoxide is a well-documented process for producing iron and carbon dioxide, but the direct carbonylation of iron halides to form specific carbonyl complexes requires carefully controlled conditions. oneclass.comchegg.combrainly.com
A primary and widely utilized method for the synthesis of cis-dibromotetracarbonyliron(II) is the oxidative addition of bromine to iron pentacarbonyl (Fe(CO)₅). wikipedia.orgyoutube.com This reaction involves the treatment of a solution of iron pentacarbonyl with elemental bromine. The reaction proceeds with the displacement of one carbonyl ligand and the oxidation of the iron center from Fe(0) to Fe(II).
The general reaction can be represented as: Fe(CO)₅ + Br₂ → cis-[Fe(CO)₄Br₂] + CO
This method is advantageous due to the ready availability of the starting material, iron pentacarbonyl. The reaction is typically carried out in an inert solvent. Spectroscopic studies, including infrared spectroscopy, are crucial for confirming the formation of the cis isomer, which exhibits a characteristic pattern of C-O stretching bands. researchgate.net
| Reactant | Reagent | Product | Key Features |
| Iron Pentacarbonyl (Fe(CO)₅) | Bromine (Br₂) | cis-Dibromotetracarbonyliron(II) (cis-[Fe(CO)₄Br₂]) | Oxidative addition, Displacement of one CO ligand, Formation of Fe(II) complex. |
Indirect Synthetic Routes and Precursor Utilization
Indirect routes to cis-dibromotetracarbonyliron(II) involve the use of more complex organometallic precursors or the generation of the compound as an intermediate in a larger synthetic scheme.
While the halogenation of iron pentacarbonyl is the most direct route, other organometallic iron complexes can also serve as precursors. For instance, iron carbonyl complexes containing other ligands can undergo ligand exchange or oxidative reactions to yield cis-[Fe(CO)₄Br₂]. However, these methods are less common and typically employed for specific research purposes rather than for routine synthesis.
cis-Dibromotetracarbonyliron(II) is a key intermediate in the synthesis of a variety of other iron carbonyl halide derivatives. researchgate.net For example, it can undergo substitution reactions where one or more carbonyl ligands are replaced by other donor ligands, such as phosphines or amines. researchgate.net This reactivity makes it a valuable starting material for expanding the library of iron(II) carbonyl complexes. The reaction of cis-[Fe(CO)₄I₂] (the diiodo analogue) with alkylamines to form fac-[Fe(CO)₃I₂(NH₂R)] highlights the utility of these tetracarbonyl dihalide complexes as precursors. researchgate.net Similarly, cis-[Fe(CO)₄Br₂] can be used in halogen exchange reactions to form mixed halide species like cis-[Fe(CO)₄IBr]. researchgate.net
| Precursor | Reaction Type | Product(s) | Significance |
| cis-[Fe(CO)₄Br₂] | Ligand Substitution | [Fe(CO)₃Br₂(L)], [Fe(CO)₂Br₂(L)₂] (L = donor ligand) | Access to a wide range of iron(II) carbonyl complexes. |
| cis-[Fe(CO)₄Br₂] | Halogen Exchange (with I⁻) | cis-[Fe(CO)₄IBr] | Synthesis of mixed-halide iron carbonyl complexes. |
Structural Characterization and Isomerism of Iron, Dibromotetracarbonyl
Spectroscopic Probes for Structural Elucidation
A combination of spectroscopic methods has been instrumental in defining the molecular geometry, bonding, and electronic environment of dibromotetracarbonyliron(II).
Infrared Spectroscopy of Carbonyl Stretching Frequencies
Infrared (IR) spectroscopy is a powerful tool for characterizing metal carbonyl complexes, as the stretching frequencies of the carbon monoxide (CO) ligands are highly sensitive to the molecule's geometry and the electronic properties of the metal center. umb.edu For dibromotetracarbonyliron(II), the number and positions of the C-O stretching bands in the IR spectrum can distinguish between possible isomers. chegg.com
Studies have focused on the cis-isomer of Fe(CO)4Br2, where the two bromine atoms are adjacent to each other. researchgate.netacs.org The IR spectra of cis-Fe(CO)4Br2 show characteristic C-O stretching absorptions. rsc.org Isotopic substitution studies using ¹³CO have been employed to verify the assignments of these vibrational modes. acs.org The analysis of these spectra, often supported by force constant calculations, provides a detailed picture of the bonding within the molecule. rsc.org
Interactive Table: Infrared Spectroscopic Data for cis-Fe(CO)4Br2
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| C-O Stretch | 2082 (in cyclohexane) cdnsciencepub.com |
Note: The specific frequencies of the C-O stretching bands can vary depending on the solvent used for the measurement. The value provided is from a study where the compound was dissolved in cyclohexane.
Nuclear Magnetic Resonance Spectroscopy (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In the context of dibromotetracarbonyliron(II), ¹³C NMR is used to probe the electronic environment of the carbonyl ligands. researchgate.netresearchgate.net The chemical shifts of the carbonyl carbons can indicate their relative positions and bonding characteristics. arxiv.org
Solution ¹³C NMR studies have been part of broader investigations into the halogen exchange reactions of iron tetracarbonyl dihalides, helping to characterize the species present in solution. researchgate.net The temperature dependence of ¹³C NMR spectra can also reveal dynamic processes, such as the exchange of carbonyl ligands between different positions in the molecule. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which in turn helps to confirm its composition and structure. researchgate.net For dibromotetracarbonyliron(II), mass spectrometry has been used in conjunction with other spectroscopic methods to provide evidence for its formation and to study its reactions. researchgate.net The fragmentation pattern can reveal the step-wise loss of carbonyl and bromide ligands, offering insights into the strength of the iron-ligand bonds.
X-ray Absorption Fine Structure (XAFS) Spectroscopy for Metal-Ligand Distances
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for determining the local atomic structure around a specific element. worktribe.comacs.org Iron K-edge XAFS has been employed to obtain the first structural data for cis-Fe(CO)4Br2, providing precise measurements of the iron-bromine (Fe-Br) and iron-carbon (Fe-C) bond distances. researchgate.net This technique is particularly valuable because it does not require the sample to be a single crystal. worktribe.com X-ray Absorption Near-Edge Structure (XANES), a component of XAFS, can also provide information about the oxidation state and coordination environment of the iron center. acs.orgscm.com
Mössbauer Spectroscopy for Iron Oxidation State and Local Environment
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. uni-bielefeld.de For dibromotetracarbonyliron(II), ⁵⁷Fe Mössbauer spectroscopy has been used to measure the isomer shift (δ) and the quadrupole splitting (Δ), which provide information about the oxidation state of the iron atom and the symmetry of the electric field around it. cdnsciencepub.compsu.edu
Studies have reported the Mössbauer spectra for cis-Fe(CO)4Br2, with the observed isomer shifts and quadrupole splittings being key parameters for its characterization. cdnsciencepub.com These values are influenced by the nature of the ligands bonded to the iron atom. For instance, the isomer shift and quadrupole splitting change systematically across the series of cis-Fe(CO)4X2 (where X = Cl, Br, I), reflecting the different electronic effects of the halogen ligands. cdnsciencepub.com
Interactive Table: Mössbauer Spectroscopic Data for cis-Fe(CO)4Br2
| Parameter | Value (mm s⁻¹) | Reference |
|---|---|---|
| Isomer Shift (δ) | ~-0.3 | cdnsciencepub.com |
| Quadrupole Splitting (Δ) | ~-0.3 | cdnsciencepub.com |
| Isomer Shift (δ) | 0.06 | psu.edu |
Note: The values for isomer shift and quadrupole splitting can vary slightly between different studies due to experimental conditions and data analysis methods. The isomer shifts are typically reported relative to a standard material.
Isomeric Forms and Stereochemistry
Dibromotetracarbonyliron(II) can exist as two geometric isomers: cis and trans. chegg.com In the cis-isomer, the two bromine ligands occupy adjacent positions in the octahedral coordination sphere around the iron atom, while in the trans-isomer, they are on opposite sides. chegg.comchegg.com
The majority of studies have focused on the cis-isomer, which is generally the more stable and readily isolated form. researchgate.net X-ray crystallographic studies of the analogous diiodide compound, cis-Fe(CO)4I2, confirm a cis stereochemistry, and it is inferred that the dibromide analogue adopts a similar structure. vulcanchem.com
While the trans-isomer of Fe(CO)4Br2 has been a subject of interest, its isolation and characterization have been more elusive compared to the cis form. cdnsciencepub.com The possibility of distinguishing between the cis and trans isomers using vibrational spectroscopy (Infrared and Raman) has been explored through group theory analysis, which predicts a different number of active C-O stretching modes for each isomer. chegg.com
The stereochemistry of these complexes is a fundamental aspect of their chemistry, influencing their reactivity and physical properties. The octahedral geometry of the [Fe(CO)4Br2] moiety is a central feature of its structural description. ebrary.netuomustansiriyah.edu.iq
Cis-Trans Isomerism in Solution and Solid State
Dibromotetracarbonyliron exhibits cis-trans isomerism, a form of stereoisomerism where the relative positions of the two bromide ligands differ. wordpress.comlumenlearning.com In an octahedral geometry, this leads to two possible arrangements:
Cis Isomer (cis-Fe(CO)₄Br₂): The two bromine atoms are positioned on adjacent corners of the octahedron, at a 90° angle to each other with respect to the central iron atom. cognitoedu.org
Trans Isomer (trans-Fe(CO)₄Br₂): The two bromine atoms are located on opposite corners of the octahedron, with a 180° angle between them relative to the iron center. cognitoedu.org
Both isomers can exist, but their relative stability and presence in different states (solid vs. solution) are dictated by electronic and steric factors. Infrared (IR) spectroscopy is a key technique for distinguishing between these isomers in solution. The number and frequencies of the carbon-monoxide stretching bands (ν(CO)) are characteristic of the molecule's symmetry.
For instance, structural data for cis-Fe(CO)₄Br₂ has been refined using iron K-edge X-ray absorption fine structure (XAFS) spectroscopy, confirming its existence. researchgate.net The differentiation between the cis and trans isomers is often achieved by analyzing their vibrational spectra, which are directly related to their molecular symmetry. udel.edu
| Isomer | Description | Br-Fe-Br Bond Angle | Symmetry (Point Group) |
|---|---|---|---|
| cis-Fe(CO)₄Br₂ | Bromine ligands are adjacent. | ~90° | C₂v |
| trans-Fe(CO)₄Br₂ | Bromine ligands are opposite. | ~180° | D₄h |
Conformational Analysis and Stereochemical Rigidity/Non-rigidity
Stereochemical non-rigidity refers to the phenomenon where molecules can undergo rapid, reversible intramolecular rearrangements. iupac.org In the context of dibromotetracarbonyliron, this would involve the interconversion between the cis and trans isomers or the scrambling of carbonyl ligand positions.
While octahedral complexes are generally considered stereochemically rigid compared to complexes with higher coordination numbers, fluxional behavior can occur, especially in solution. chiba-u.jp This process is often temperature-dependent and can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy. At low temperatures, the exchange between non-equivalent ligand positions may be slow enough on the NMR timescale to allow for the observation of distinct signals for each unique ligand environment. As the temperature increases, the rate of rearrangement can increase, leading to the broadening and eventual coalescence of these signals. chiba-u.jpspjainsasaram.co.in
For dibromotetracarbonyliron, the interconversion between cis and trans isomers would require significant energy to break and reform Fe-ligand bonds, suggesting a relatively high barrier to this process. However, intramolecular rearrangements involving the carbonyl ligands, such as those facilitated by mechanisms like the Berry pseudorotation (more common in five-coordinate species) or other turnstile-like rotations, could lead to fluxionality within a single isomer. For example, in the cis isomer, not all four carbonyl groups are chemically equivalent, and a process that exchanges their positions would render the molecule stereochemically non-rigid. rsc.org
Theoretical Predictions of Molecular Geometry and Point Group Symmetry
Theoretical models are essential for predicting and understanding the three-dimensional structure and symmetry of molecules like dibromotetracarbonyliron.
Application of VSEPR Theory to Complex Geometries
Valence Shell Electron Pair Repulsion (VSEPR) theory is a model used to predict the geometry of individual molecules based on the number of electron pairs surrounding their central atoms. libretexts.org For a transition metal complex like Fe(CO)₄Br₂, the central iron atom is surrounded by six ligands (four CO and two Br).
Determination of Molecular Point Groups
Once the geometry of the isomers is established, they can be assigned to specific point groups, which classify the molecule based on its symmetry elements (e.g., rotation axes, mirror planes). uri.eduncl.ac.uk The point group determines a molecule's spectroscopic properties, such as which vibrational modes are active in IR and Raman spectroscopy.
cis-Fe(CO)₄Br₂: This isomer possesses a C₂ rotation axis that passes through the Fe atom and bisects the Br-Fe-Br angle, and two perpendicular mirror planes (σᵥ) that contain this axis. These symmetry elements classify it under the C₂ᵥ point group . udel.edu
trans-Fe(CO)₄Br₂: This isomer is more symmetrical. It has a C₄ principal rotation axis passing through the four CO ligands and the Fe atom. It also has four C₂ axes perpendicular to the C₄ axis, a horizontal mirror plane (σₕ) coplanar with the four CO ligands, and other symmetry elements. This combination of symmetry elements assigns it to the D₄ₕ point group . udel.educhegg.com
The distinct symmetries of the two isomers lead to different numbers of expected IR-active CO stretching bands, a powerful tool for their identification.
| Isomer | Point Group | Predicted IR-active ν(CO) bands |
|---|---|---|
| cis-Fe(CO)₄Br₂ | C₂v | 4 |
| trans-Fe(CO)₄Br₂ | D₄h | 1 |
Electronic Structure and Bonding Analysis
Computational Elucidation of Electronic Ground States
Computational chemistry provides powerful tools for investigating the fundamental properties of organometallic complexes. The ground state properties of dibromotetracarbonyliron(II) have been examined using methods like the Complete Neglect of Differential Overlap (CNDO) approach. researchgate.net This method allows for the analysis of the electronic distribution and bonding within the molecule. researchgate.net
For analogous iron carbonyl complexes, Density Functional Theory (DFT) has been employed to determine the most stable isomeric structures. ntu.edu.sg Functionals such as M06 and B3LYP have been used to calculate the free energies of different isomers, showing excellent agreement with experimental observations from NMR spectra. ntu.edu.sg Mössbauer spectroscopy of related iron carbonyl dihalides indicates the presence of low-spin Fe(II) centers. vulcanchem.com In the broader context of iron complexes, the coordination number and the nature of the ligands, such as the strong-field CO ligand, are critical in determining the spin state. nih.gov
Analysis of Metal-Ligand Bonding Interactions
The iron-bromine bond in dibromotetracarbonyliron(II) is primarily ionic in nature, typical for interactions between a metal and a halogen. solubilityofthings.com Structural data for cis-Fe(CO)₄Br₂ have been determined using iron K-edge X-ray Absorption Fine Structure (XAFS) spectroscopy. researchgate.net The Fe-Br bond is considered relatively labile, which can be attributed to its comparative weakness. vulcanchem.com In a related complex, hexaaquairon(II) bis[fac-tribromidotricarbonylferrate(II)], the mean Fe—Br bond length was found to be 2.455 (5) Å. researchgate.net The interaction involves σ-donation from the bromide ligand to the iron center. nih.gov
The iron-carbonyl bond is a classic example of synergic bonding in organometallic chemistry, involving two main components. libretexts.org First, a σ-bond is formed by the donation of the lone pair of electrons from the carbon atom of the carbonyl ligand into a vacant d-orbital of the iron atom. libretexts.orgyoutube.com Second, and crucially, a π-bond is formed through the back-donation of electron density from a filled d-orbital of the iron atom into the empty π* antibonding orbitals of the carbonyl ligands. rsc.orglibretexts.org
This π-back-donation is a key feature, strengthening the metal-carbon bond while simultaneously weakening the carbon-oxygen triple bond. rsc.orglibretexts.org This effect can be observed experimentally through infrared spectroscopy as a lowering of the C-O stretching frequency compared to free carbon monoxide. rsc.org Computational studies on Fe(CO)n⁻ systems using DFT help explain the structures and binding energies in terms of maximizing Fe to CO π* donation and minimizing Fe-CO 5σ repulsion. nasa.gov In the related fac-tribromidotricarbonylferrate(II) anion, the mean Fe—C bond length is 1.809 (2) Å. researchgate.net
| Interaction Type | Description | Consequence |
| σ-donation | Lone pair electrons from CO donate to an empty iron d-orbital. libretexts.orgyoutube.com | Forms a single bond between Fe and C. |
| π-back-donation | Electron density from a filled iron d-orbital is donated to the CO π* antibonding orbital. rsc.orglibretexts.org | Strengthens the Fe-C bond and weakens the C-O bond. rsc.org |
Charge Transfer Phenomena: Metal-to-Ligand and Ligand-to-Metal
Charge transfer is a fundamental process involving the redistribution of electron density between the metal center and its ligands. openaccessjournals.com In dibromotetracarbonyliron(II), both metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) are significant. researchgate.net
Computational analysis using the CNDO method has been used to quantify the degree of charge transfer between the iron center and the different types of ligands (Br, axial CO, and equatorial CO). researchgate.net The π-back-donation to the carbonyl ligands is a clear example of MLCT. rsc.orglibretexts.org Conversely, the σ-donation from both the bromide and carbonyl ligands to the iron center constitutes LMCT. researchgate.netlibretexts.org In other iron complexes, photoinduced LMCT has been shown to be a key step in catalytic cycles. rsc.org The study of excited-state dynamics in iron complexes often involves tracking these charge transfer processes. mpg.de
Ionization Potentials and Valence Region Analysis
The electronic structure of the valence region of dibromotetracarbonyliron(II) has been investigated through a combination of theoretical calculations and spectroscopic measurements. researchgate.net The vertical ionization potentials of the molecule were determined theoretically using the Green's function approach within an improved CNDO Hamiltonian framework. researchgate.net
This computational analysis established the sequence of ionization events in the outer valence region. researchgate.net The highest occupied molecular orbitals (HOMOs) from which electrons are first ionized are, in order of increasing binding energy: Br π < Fe 3d < Fe-Br σ. researchgate.net This theoretical ordering provides a direct and clear assignment of the ionization energies measured experimentally for the compound. researchgate.net
| Orbital Type | Ionization Energy |
| Bromine non-bonding (Br π) | Lowest |
| Iron d-orbital (Fe 3d) | Intermediate |
| Iron-Bromine sigma bond (Fe-Br σ) | Highest |
Reactivity and Ligand Substitution Dynamics
Fundamental Ligand Exchange Mechanisms
Ligand exchange in metal carbonyls is a cornerstone of organometallic chemistry, and for 18-electron complexes like Fe(CO)4Br2, these reactions typically proceed through a dissociative mechanism. dalalinstitute.comwikipedia.org This involves an initial slow step where a ligand detaches, forming a coordinatively unsaturated intermediate, which then rapidly reacts with an incoming ligand. libretexts.org
Ligand substitution reactions are generally understood to occur via a spectrum of mechanisms, with associative (A) and dissociative (D) pathways as the two extremes. libretexts.org
Dissociative (D) Pathway: This is the predominant mechanism for saturated 18-electron complexes. wikipedia.orglibretexts.org The reaction begins with the cleavage of a metal-ligand bond, resulting in a lower coordination number intermediate (e.g., a 16-electron species). This is typically the rate-determining step. Subsequently, a new ligand coordinates to the unsaturated metal center to form the final product. libretexts.org For instance, the substitution in many 18-electron metal carbonyls is initiated by the loss of a CO ligand. wikipedia.org
Associative (A) Pathway: In this mechanism, the incoming ligand first attacks the metal center, forming a higher coordination number intermediate. This is then followed by the departure of the leaving group. libretexts.org This pathway is more common for unsaturated complexes, such as 16-electron species, as the formation of a 20-electron intermediate from an 18-electron complex is energetically unfavorable. libretexts.org However, associative substitution can occur in 18-electron complexes if a change in ligand hapticity opens a coordination site. libretexts.org
Theoretical studies on related iron carbonyl complexes have explored both pathways. For example, DFT calculations on [Fe(Ind)(CO)2I] showed that while an associative mechanism is possible, a dissociative pathway involving a spin crossover is more favorable. researchgate.netnih.gov
The nature of the incoming ligand significantly impacts the kinetics and thermodynamics of substitution reactions. Both steric (size) and electronic factors play crucial roles.
Ligand Size: The size of the substituting ligand can dictate the coordination number and geometry of the resulting complex. savemyexams.comchemistrystudent.com For example, the substitution of smaller ligands like water with larger chloride ions often leads to a decrease in the coordination number, for instance, from six to four, resulting in a change from an octahedral to a tetrahedral geometry. chemistrystudent.comstudymind.co.uk
Carbon Monoxide Ligand Substitution Reactions
The CO ligands in Fe(CO)4Br2 are susceptible to substitution by various other ligands, particularly those containing nitrogen and phosphorus donor atoms. These reactions can lead to the formation of new iron complexes with altered chemical and physical properties.
The reaction of Fe(CO)4Br2 with nitrogen-donor ligands like aminopyridines has been a subject of study. The initial reaction of Fe(CO)4Br2 with 2-aminopyridine (B139424) can yield a complex containing a labile solvent molecule. researchgate.net This intermediate can then be used to synthesize a variety of derivatives by replacement with stronger donor ligands. researchgate.net
In some cases, the reaction with aminopyridine-based ligands can be complex. For instance, attempts to react Fe(CO)4Br2 with certain mono-phosphorylated 2,6-diaminopyridine (B39239) ligands did not result in clean reactions, instead forming several intractable materials. nih.govd-nb.info This highlights the sensitivity of these reactions to the specific nature of the ligand. Furthermore, the reaction of Fe(CO)4Br2 with ligands like 2,6-diaminopyridine can lead to the formation of bimetallic complexes. researchgate.net
Phosphorus-donor ligands, such as phosphines and tridentate PNP ligands, are widely used in the modification of metal carbonyl complexes.
Phosphines: The reaction of Fe(CO)4Br2 with phosphine (B1218219) ligands can lead to the substitution of one or more CO ligands. For example, stable low-spin carbonyl complexes of the type cis-CO,cis-Br-[Fe(PN-iPr)(CO)2Br2] have been obtained by reacting cis-Fe(CO)4Br2 with stronger PN donor ligands. researchgate.net The reaction of Fe(CO)4Br2 with a free carbene yielded a cationic iron(II) complex, [Fe(1,2,3-triazolylidene)(CO)2Br]+. researchgate.net
PNP Ligands: Tridentate PNP ligands, which coordinate to the metal center through two phosphorus atoms and one nitrogen atom, have also been reacted with Fe(CO)4Br2. The reaction of Fe(CO)4Br2 with a phenyl-substituted PNP ligand in the presence of a halide scavenger resulted in the formation of a cationic, dicarbonyl complex, [Fe(PNP-Ph)(CO)2Br]Br. tuwien.at The use of a halide scavenger is crucial to direct the substitution towards the displacement of a bromide ion rather than a carbonyl group. tuwien.at In other studies, the reaction of Fe(CO)4Br2 with PNP ligands has been shown to yield various iron(II) complexes, and in some cases, can be used to form dicarbonyl complexes. researchgate.net
The substitution reactions of Fe(CO)4Br2 can result in the formation of products where one or two CO ligands have been replaced, leading to mono- and dicarbonyl adducts, respectively.
The reaction of cis-Fe(CO)4Br2 with certain PN donor ligands can yield stable low-spin dicarbonyl complexes like cis-CO,cis-Br-[Fe(PN-iPr)(CO)2Br2]. researchgate.net Similarly, reacting Fe(CO)4Br2 with PNP ligands can produce cationic dicarbonyl complexes, such as [Fe(PNP-Ph)(CO)2Br]Br. tuwien.at
The formation of mono- versus dicarbonyl products can be influenced by reaction conditions and the nature of the ligand. For example, the reactivity of [Fe(PN-iPr)X2] (where X is a halide) towards CO was found to be temperature-dependent. researchgate.net At low temperatures, both mono- and dicarbonyl complexes were formed, and in the case of the bromide analogue, two isomeric dicarbonyl complexes were observed. researchgate.net
Halide Ligand Substitution Reactions
Halide ligand substitution represents a fundamental class of reactions for dibromotetracarbonyliron. These reactions involve either the exchange of the bromide ligands for other halogens or the addition of further halide anions to the coordination sphere.
Iron carbonyl complexes can initiate halogen exchange reactions. Research has shown that iron pentacarbonyl, a related iron carbonyl species, can facilitate the exchange of bromine and chlorine for iodine in various organic compounds using iodinating reagents like molecular iodine (I₂) or iodoform (B1672029) (CHI₃). dalalinstitute.com This capability suggests that dibromotetracarbonyliron(II) can undergo similar transformations, where its own bromide ligands are exchanged for iodide. This type of metal-halogen exchange is a key step in organometallic synthesis, with the general reactivity trend for exchange being I > Br > Cl. thieme-connect.com The reaction involves the substitution of one halide for another on the central iron atom, altering the electronic and steric properties of the complex.
Specifically, the diiodo analogue, cis-diodotetracarbonyliron(II) (cis-[Fe(CO)₄I₂]), reacts with an iodide salt such as tetraethylammonium (B1195904) iodide (Et₄NI) to form the facial triiodotricarbonylferrate(II) anion, fac-[Fe(CO)₃I₃]⁻. mit.edu A similar reaction pathway allows for the synthesis of the tribromo analogue, fac-[Fe(CO)₃Br₃]⁻, from iron pentacarbonyl, bromine, and a bromide salt. mit.edu These reactions demonstrate that the tetracarbonyl dihalide scaffold is susceptible to nucleophilic attack by halide anions, leading to the displacement of a carbonyl ligand and the formation of a stable trihalide product. mit.edu These anionic complexes are valuable as starting materials for further synthesis due to the labile nature of both their halide and carbonyl ligands. mit.edu
| Complex | Symmetry | CO Stretching Frequencies (cm⁻¹) | Solvent | Reference |
|---|---|---|---|---|
| [Et₄N][fac-Fe(CO)₃Br₃] | C₃ᵥ | 2044, 2098 | CH₂Cl₂ | mit.edu |
| [Et₄N][fac-Fe(CO)₃I₃] | C₃ᵥ | 2025, 2078 | Acetonitrile | mit.edu |
Reactions Involving Chelation and Cyclometalation
Dibromotetracarbonyliron(II) is a key precursor for the synthesis of complexes involving chelation and cyclometalation, processes that lead to the formation of stable, cyclic metal-containing structures known as metallacycles. anr.fr These reactions are fundamental in developing catalysts and modeling the active sites of metalloenzymes. researchgate.netrsc.org
A significant reaction of dibromotetracarbonyliron(II) is its use in forming ferracyclic carbamoyl (B1232498) complexes. researchgate.netrsc.org This transformation is achieved through its reaction with ligands containing both a heterocyclic nitrogen atom and an amine group, such as 2-aminopyridine. researchgate.netrsc.orgrsc.orgrsc.org The established mechanism involves the initial coordination of the pyridine's heterocyclic nitrogen to the iron center, which facilitates a subsequent intramolecular nucleophilic attack by the exocyclic amine group onto the carbon atom of a cis-carbonyl ligand. rsc.org This sequence results in the formation of a stable five-membered ferracycle containing an iron-carbon bond, with the generation of a carbamoyl group (-C(O)NRH). rsc.org
The resulting anionic complex, [Fe(CO)₂(Br)₂(C₅H₄N-NHCO)]⁻, maintains a dibromo-dicarbonyl arrangement around the iron(II) center. rsc.org Structural analysis via X-ray crystallography reveals that the bond distance of the bromide ligand positioned trans to the newly formed carbamoyl group is significantly elongated compared to the bromide trans to a carbonyl ligand. rsc.org This indicates a strong trans-influence exerted by the carbamoyl ligand.
| Parameter | [Fe(CO)₂(Br)₂(C₅H₄N-NHCO)]⁻ | cis-Fe(CO)₄Br₂ (for comparison) | Reference |
|---|---|---|---|
| Fe-Br distance (trans to carbamoyl) | 2.5185 Å | N/A | rsc.org |
| Fe-Br distance (trans to carbonyl) | 2.4578 Å | 2.427 Å (average) | rsc.org |
| Br-Fe-Br angle | 93.48° | 92.75° (average) | rsc.org |
The design of ligands is crucial for directing the reactivity of iron precursors like dibromotetracarbonyliron(II) to achieve specific coordination geometries and catalytic functions. anr.fr By carefully selecting the donor atoms, chelate ring size, and steric bulk of a ligand, the coordination around the iron center can be precisely controlled. rsc.orgarchive.org
For instance, in the synthesis of iron complexes designed to model biological systems or create catalysts, pincer ligands with specific donor sets (e.g., SCS, NNN, PCP) are employed. anr.frarchive.org The geometry of these ligands can enforce a particular coordination mode, such as facial or meridional binding in an octahedral complex. archive.org Research on biomimetic SCS pincer ligands has shown that their structural flexibility allows them to bind to iron in different ways, leading to complexes with distinct geometries and reactivities. archive.org Furthermore, the chelate effect, where polydentate ligands form more stable complexes than multiple monodentate ligands, is a key principle in designing robust iron catalysts and preventing unwanted ligand dissociation. wikipedia.orgpsu.edu The choice of ligand has also been shown to be critical in iron-catalyzed cross-coupling reactions, where the ability of an alkyl group to chelate to the iron center can prevent side reactions like β-hydride elimination and enhance catalytic efficiency. rsc.org
Oxidation-Reduction Chemistry and Stability Considerations
The chemistry of dibromotetracarbonyliron(II) is intrinsically linked to its oxidation state and stability. The central iron atom is in the +2 oxidation state. Oxidation-reduction (redox) reactions involve the transfer of electrons, potentially converting the iron(II) center to iron(III) or iron(0).
The stability and reactivity of the cis-[Fe(CO)₄X₂] (where X = halogen) series of complexes are influenced by the identity of the halide ligands. The dibromide complex is noted to be more reactive than its diiodide counterpart. Current time information in Bangalore, IN. This difference is attributed to the fact that bromide is a poorer π-donor than iodide. This reduced π-donation from the bromide ligands leads to a weakening of the back-bonding from the iron center to the carbonyl ligands, which in turn weakens the Fe-CO bonds and makes the complex more labile and reactive toward ligand substitution. Current time information in Bangalore, IN.
The general redox chemistry of iron involves the interconversion between the Fe²⁺ and Fe³⁺ states. rsc.org While dibromotetracarbonyliron(II) is a stable Fe(II) compound, its reactions can be influenced by the redox properties of other reagents. For example, its synthesis from iron and a halogen involves the oxidation of elemental iron. Conversely, reactions of the complex must consider the possibility of the iron center being oxidized or reduced, which would lead to different products and reaction pathways.
Photochemistry and Photoinduced Processes
Photoexcitation and Primary Photochemical Steps
The photochemical journey of an iron carbonyl complex begins with the absorption of a photon, which promotes the molecule from its electronic ground state to an excited state. youtube.com For metal carbonyls, including derivatives of iron pentacarbonyl, this excitation often populates a metal-to-ligand charge-transfer (MLCT) state. wikipedia.orgnih.gov In this state, electron density is shifted from the central iron atom to the π* antibonding orbitals of the carbon monoxide (CO) ligands. This initial excitation is an incredibly rapid process. britannica.com
Following the initial excitation to an MLCT state, the molecule can undergo very fast intersystem crossing or internal conversion to a dissociative state, typically a metal-centered (MC) or ligand-field (LF) state. nih.govsohag-univ.edu.eg Population of these states, which have significant antibonding character with respect to the metal-ligand bonds, weakens the Fe-CO bond, leading to ligand dissociation. rug.nl Ultrafast spectroscopic studies on the closely related iron pentacarbonyl (Fe(CO)₅) have revealed that after excitation, the molecule evolves through intertwined structural and electronic dynamics, leading to the loss of a CO ligand. nih.govnih.gov Recent work has also challenged the long-held belief that these processes occur exclusively on the singlet potential energy surface, providing evidence for the involvement of triplet states in the photodissociation of Fe(CO)₅. nih.gov
A primary photochemical process is the immediate chemical change that results from this excited state. youtube.comwordpress.com For dibromotetracarbonyliron(II), besides ligand loss, another possible primary step is photoisomerization. Studies on the analogous diiodo complex, cis-[Fe(CO)₄I₂], have shown that exposure to light can induce its conversion to the trans isomer, a process identified through spectroscopic analysis. researchgate.net It is plausible that [Fe(CO)₄Br₂] undergoes a similar cis-trans isomerization upon irradiation. The foundation for these electronic transitions lies in the compound's complex arrangement of molecular orbitals, which have been investigated through computational methods. researchgate.net
| Parameter | Description | Relevant Compound(s) | Citations |
| Initial Excitation | Absorption of a photon promotes the molecule to a metal-to-ligand charge-transfer (MLCT) excited state. | Fe(CO)₅, [Fe(CO)₄Br₂] | wikipedia.org, nih.gov |
| Dissociative State | Rapid crossover from the MLCT state to a dissociative metal-centered (MC) or ligand-field (LF) state. | Metal Carbonyls | sohag-univ.edu.eg, nih.gov |
| Bond Labilization | Population of the MC/LF state weakens the metal-ligand bonds, particularly the Fe-CO bond. | Metal Carbonyls | rug.nl |
| Primary Processes | Immediate chemical reactions from the excited state, including ligand dissociation and photoisomerization. | [Fe(CO)₄Br₂], [Fe(CO)₄I₂] | wordpress.com, researchgate.net |
| Spin State Involvement | Evidence suggests the involvement of both singlet and triplet excited states in the photodissociation pathway. | Fe(CO)₅ | nih.gov |
Photoinduced Ligand Dissociation and Substitution
The population of dissociative electronic states following photoexcitation makes ligand dissociation a common and pivotal reaction pathway for [Fe(CO)₄Br₂]. The loss of a ligand generates a coordinatively unsaturated and highly reactive intermediate that can subsequently undergo further reactions, most notably ligand substitution. libretexts.org
One of the most significant photochemical reactions for iron carbonyls is the light-induced release of carbon monoxide, a process known as photochemical decarbonylation. wikipedia.org For derivatives of [Fe(CO)₄Br₂], this process has been explicitly demonstrated. Ferracyclic iron(II) complexes, synthesized from the reaction of [Fe(CO)₄Br₂] with specific amine-containing molecules, release two CO ligands upon irradiation with visible light. researchgate.net This photoactivated CO release is a key feature of a class of compounds known as Photo-activated CO-Releasing Molecules (PhotoCORMs), which are being explored for therapeutic applications. nih.govnih.gov The quantum yield of CO photolysis is often high, signifying an efficient conversion of light energy into chemical bond cleavage. wikipedia.org
| Precursor Complex | Irradiation Conditions | Outcome | Citations |
| Ferracyclic Fe(II) complexes (from [Fe(CO)₄Br₂]) | Visible light | Release of two CO molecules | researchgate.net |
| Fe(II)(CO)(N4Py)₂ (analogue) | UV light (365 nm) | Rapid transfer of CO to deoxymyoglobin | nih.gov |
| Fe(CO)₅ (parent carbonyl) | UV light | Stepwise release of CO ligands to form Fe(CO)₄, then Fe(CO)₃ | wikipedia.org, rug.nl |
| [Fe(η⁵-C₉H₇)(CO)₂L]⁺ (analogue) | Not specified | Identified as a CO-Releasing Molecule (CO-RM) | rsc.org |
The unsaturated intermediate species generated from photoinduced CO dissociation, such as [Fe(CO)₃Br₂], is highly reactive and readily captures other ligands present in its environment to form a more stable, saturated complex. wikipedia.orglibretexts.org This two-step process—photodissociation followed by ligand association—constitutes a photoinduced substitution reaction. The nature of the final product depends on the incoming ligand, which can range from solvent molecules to specifically introduced Lewis bases like phosphines or isocyanides. wikipedia.org
Furthermore, photolysis can also facilitate the exchange of other ligands. Research has suggested that the halide ligands in complexes derived from [Fe(CO)₄Br₂] can be substituted under certain conditions. researchgate.net In related iron-acyl systems, photolysis has been shown to accelerate CO-exchange reactions, where a bound CO ligand is swapped with a labeled CO ligand from the surrounding atmosphere, often proceeding through an isomerization mechanism. scispace.com This highlights that light can be used to access substitution pathways and products that are not readily achievable through thermal reactions alone. libretexts.orgcrunchchemistry.co.uk
Photoreactivity in Solution and Matrix Isolation
Investigating the fleeting intermediates of photochemical reactions requires specialized techniques. The photoreactivity of [Fe(CO)₄Br₂] and related compounds has been studied in different environments, primarily in solution at ambient or low temperatures, and under the unique conditions of matrix isolation. researchgate.netresearchgate.net
In solution, the photogenerated reactive intermediates can interact with solvent molecules or other dissolved species, leading to the formation of stable substitution products. researchgate.net However, the high reactivity and short lifetimes of these intermediates often make their direct observation challenging.
Matrix isolation offers a powerful alternative for trapping and characterizing these elusive species. uc.pt In this technique, molecules of the compound are suspended in a large excess of a frozen, inert gas (such as argon or nitrogen) at cryogenic temperatures (close to absolute zero). uc.ptfu-berlin.de This rigid, inert environment, often referred to as a "cage," prevents the trapped molecules from reacting with each other, effectively quenching thermally activated processes and dramatically extending the lifetime of photogenerated intermediates. uc.ptnih.gov This allows for their detailed spectroscopic characterization, typically using infrared (IR) spectroscopy. rsc.org For example, the photoinduced isomerization of cis-[Fe(CO)₄I₂] to its trans form was identified by analyzing its vibrational spectrum under conditions that stabilize the photoproduct. researchgate.net Such studies provide invaluable mechanistic insights into the primary photochemical steps that are often obscured in solution-phase experiments.
| Technique | Environment | Key Advantages | Findings for [Fe(CO)₄X₂] & Analogues | Citations |
| Solution Photolysis | Liquid solvent (e.g., organic solvents) | Mimics typical reaction conditions; allows for synthesis of stable products. | Formation of stable ferracyclic complexes after CO loss and reaction with amines. | researchgate.net |
| Matrix Isolation | Frozen inert gas (e.g., Ar, N₂) at cryogenic temperatures. | Traps and stabilizes highly reactive intermediates; allows for direct spectroscopic observation; quenches thermal reactions. | Evidence for photoinduced cis-trans isomerization in [Fe(CO)₄I₂]. | uc.pt, fu-berlin.de, researchgate.net |
Role in Photocatalysis and Photo-triggered Applications
The rich photochemistry of iron complexes, including [Fe(CO)₄Br₂], makes them attractive candidates for photocatalysis and other light-triggered applications. researchgate.netresearchgate.net Iron's low cost and high natural abundance offer a sustainable alternative to precious metal catalysts like ruthenium and iridium. nih.govrsc.org
A primary application stemming from the photo-decarbonylation of [Fe(CO)₄Br₂] is in the development of Photo-activated CO-Releasing Molecules (PhotoCORMs). researchgate.net The ability to release controlled amounts of carbon monoxide—a known biological signaling molecule—at a specific site and time using light has significant therapeutic potential, for instance, in anti-inflammatory and anti-cancer treatments. nih.govnih.gov The synthesis of derivatives from [Fe(CO)₄Br₂] that release CO under visible light is particularly promising, as visible light offers deeper tissue penetration and lower phototoxicity compared to UV light. researchgate.net
In the broader field of photocatalysis, iron complexes are known to operate via mechanisms such as ligand-to-metal charge transfer (LMCT), which can generate reactive radical species for use in organic synthesis. researchgate.netnih.gov While specific photocatalytic cycles employing [Fe(CO)₄Br₂] are not extensively documented, it can serve as a valuable precursor for generating catalytically active iron carbonyl species in situ. ontosight.ai The photolytically generated [Fe(CO)₄] fragment, for example, is known to catalyze a variety of chemical transformations. wikipedia.org The general field of iron photocatalysis is rapidly expanding to include applications in environmental remediation, such as the degradation of organic pollutants in water, and in artificial photosynthesis schemes like Z-scheme water splitting. rsc.orgnih.govmdpi.com
| Application Area | Principle | Example/Relevance of [Fe(CO)₄Br₂] | Citations |
| Photo-triggered Therapy | Light-induced release of a therapeutic agent (e.g., CO) from a stable precursor (PhotoCORM). | Derivatives of [Fe(CO)₄Br₂] release CO under visible light irradiation. | researchgate.net, nih.gov, nih.gov |
| Catalyst Precursor | Photolysis generates a coordinatively unsaturated, catalytically active species. | Can serve as a source for iron carbonyl catalysts used in organic synthesis. | wikipedia.org, ontosight.ai |
| Photocatalysis | Use of light to drive chemical reactions, often via radical pathways initiated by an excited-state catalyst. | Iron complexes are increasingly used as sustainable photocatalysts for synthesis and environmental applications. | researchgate.net, nih.gov, rsc.org |
Catalytic and Bio Inspired Applications of Iron, Dibromotetracarbonyl and Its Derivatives
Precursor in Homogeneous Catalysis
Dibromotetracarbonyliron(II) serves as a convenient starting material for the generation of catalytically active species for important industrial processes such as hydroformylation and hydrosilylation. The Fe(II) center and the four carbonyl ligands provide a stable core from which active catalysts can be derived through ligand exchange reactions.
The primary role of dibromotetracarbonyliron(II) in catalysis is as a precursor for the synthesis of more elaborate iron complexes. The two bromide ligands are readily displaced by a variety of other ligands, such as phosphines, which are crucial in tuning the electronic and steric properties of the resulting catalyst. For instance, reactions of Fe(CO)₄Br₂ with phosphine (B1218219) ligands can lead to the formation of mono- or disubstituted complexes of the type [Fe(CO)₃(PR₃)Br₂] and [Fe(CO)₂(PR₃)₂Br₂]. These substitution reactions are fundamental in generating a diverse library of iron catalysts with tailored activities and selectivities for specific organic transformations. While the analogous diiodo complex, Fe(CO)₄I₂, has been explicitly shown to undergo such substitution reactions to generate new iron(II) carbonyl complexes, the chemical behavior of dibromotetracarbonyliron(II) is expected to be similar, providing access to a wide range of potential catalysts. asianpubs.org
The synthesis of these catalytically active complexes often involves straightforward ligand exchange reactions, where the choice of the incoming ligand is dictated by the desired catalytic application. For example, the introduction of bulky phosphine ligands can create a specific steric environment around the iron center, influencing the regioselectivity of catalytic reactions. Similarly, the electronic properties of the phosphine ligands can modulate the reactivity of the iron center, affecting catalyst turnover rates.
Hydroformylation, or oxo synthesis, is a large-scale industrial process that converts alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen). wikipedia.orgmt.com While rhodium and cobalt catalysts dominate industrial applications, research into more earth-abundant and cost-effective metals like iron is an active area of investigation. researchgate.netnih.govethz.ch Iron carbonyl complexes are known to be active in hydroformylation, although they often require higher pressures and temperatures compared to their rhodium counterparts. wikipedia.org
The catalytic cycle of hydroformylation typically involves a metal-hydride species that adds across the double bond of the alkene, followed by CO insertion and subsequent reductive elimination to yield the aldehyde. While specific studies detailing the direct use of dibromotetracarbonyliron(II) as a precatalyst for hydroformylation are not extensively documented in the reviewed literature, its derivatives, particularly phosphine-substituted iron carbonyl hydrides, are the putative active species. The synthesis of such active catalysts could potentially start from Fe(CO)₄Br₂, which upon reduction and reaction with a hydride source in the presence of phosphine ligands, would generate the necessary iron-hydride complexes. The general mechanism for cobalt-catalyzed hydroformylation, which proceeds via a cobalt tetracarbonyl hydride species, provides a conceptual framework for understanding how iron-based analogues might function. wikipedia.org
| Catalyst System Component | Role in Hydroformylation |
| Iron Carbonyl Precursor | Source of the catalytically active iron species. |
| Phosphine Ligands | Modify the steric and electronic properties of the catalyst, influencing activity and selectivity. |
| Synthesis Gas (CO/H₂) | Reactants for the formation of the aldehyde product. |
| Alkene | Substrate to be hydroformylated. |
Hydrosilylation, the addition of a Si-H bond across a double bond, is a widely used method for the synthesis of organosilicon compounds. researchgate.netmdpi.comspringerprofessional.de Iron-catalyzed hydrosilylation has emerged as a promising alternative to traditional platinum-based catalysts due to the low cost and low toxicity of iron. researchgate.netnih.gov Various iron complexes have been shown to be effective catalysts for the hydrosilylation of alkenes, aldehydes, and ketones. researchgate.net
While direct catalytic applications of dibromotetracarbonyliron(II) in hydrosilylation are not prominently reported, its derivatives containing specific ligand scaffolds are known to be active. For example, iron complexes bearing iminobipyridine ligands have demonstrated high catalytic activity for the hydrosilylation of olefins and ketones. researchgate.net The synthesis of such catalytically active species could potentially be achieved starting from Fe(CO)₄Br₂ through the displacement of the bromide ligands with the desired nitrogen-containing ligand. The resulting complex would then be activated under the reaction conditions to generate the active catalyst. The mechanism of iron-catalyzed hydrosilylation is believed to involve the formation of an iron-hydride or an iron-silyl intermediate, which then participates in the catalytic cycle.
| Substrate | Product | Catalyst Type |
| Alkene | Alkylsilane | Iron-phosphine or Iron-nitrogen ligand complex |
| Ketone/Aldehyde | Silyl ether | Iron-phosphine or Iron-nitrogen ligand complex |
Modeling Active Sites of Hydrogenase Enzymes
Hydrogenases are enzymes that catalyze the reversible oxidation of molecular hydrogen (H₂) into protons and electrons. nih.govnih.gov The [FeFe]-hydrogenases are particularly efficient in H₂ production, and their active site, known as the H-cluster, features a unique diiron center coordinated by carbon monoxide (CO) and cyanide (CN⁻) ligands, and a bridging dithiolate ligand. nih.govnih.govnih.gov The structural and functional complexity of this active site has inspired the synthesis of a vast number of model compounds, or mimics, to understand its mechanism of action. nih.govresearchgate.netsci-hub.sekcl.ac.ukrsc.orgbham.ac.uk
Dibromotetracarbonyliron(II) can serve as a valuable synthon for the construction of diiron complexes that structurally mimic the [2Fe] subsite of the [FeFe]-hydrogenase H-cluster. The synthesis of these mimics often involves the reaction of an iron carbonyl source with a dithiolate bridging ligand. nih.govrsc.org While many synthetic routes utilize triiron dodecacarbonyl (Fe₃(CO)₁₂), the use of Fe(CO)₄Br₂ offers an alternative entry point. By reacting Fe(CO)₄Br₂ with a dithiolate source, the two bromide ligands can be substituted to form a diiron dithiolate complex. Subsequent reactions can be performed to introduce other ligands, such as phosphines, to further model the coordination environment of the native enzyme's active site. sci-hub.senih.gov
The resulting synthetic analogs often feature the characteristic "butterfly" structure of the [2Fe2S] core found in the H-cluster. sci-hub.se Spectroscopic techniques, such as infrared (IR) spectroscopy, are crucial for characterizing these mimics, as the CO stretching frequencies are sensitive to the electronic environment of the iron centers and provide valuable insights into their structure and bonding. diva-portal.org
| Mimic Component | Corresponding Feature in [FeFe]-Hydrogenase Active Site |
| Diiron Core (from Fe(CO)₄Br₂) | [2Fe] subsite of the H-cluster |
| Carbonyl Ligands | Endogenous CO ligands |
| Dithiolate Bridge | Azadithiolate or propanedithiolate bridge |
| Substituted Ligands (e.g., Phosphines) | Model for the coordination of cyanide and the protein environment |
Beyond structural similarity, a key goal in the development of hydrogenase mimics is to replicate the enzymatic function, namely the catalytic production of H₂ from protons. nih.govkcl.ac.uknih.gov Diiron dithiolate complexes derived from iron carbonyl precursors have been shown to be electrocatalytically active for proton reduction. nih.govkcl.ac.uk The mechanism of catalysis by these mimics is thought to involve the reduction of the diiron complex followed by protonation to generate a hydride intermediate, which then releases H₂ upon further reaction. nih.gov
The electronic properties of the diiron center, which can be tuned by the nature of the bridging dithiolate and the terminal ligands, play a crucial role in the catalytic efficiency of these mimics. rsc.org By studying the electrochemical behavior and catalytic activity of a series of structurally related mimics, researchers can gain insights into the factors that control the reactivity of the native enzyme's active site. Although specific mechanistic studies on mimics directly synthesized from Fe(CO)₄Br₂ are not widely available, the general principles derived from the study of other diiron carbonyl-based models are applicable. These model studies have been instrumental in understanding the proton relay network and the role of the second coordination sphere in the enzymatic mechanism. nih.govresearchgate.net
Emerging Applications in CO Release (CORM-related Research)
The compound dibromotetracarbonyliron(II), [Fe(CO)₄Br₂], is gaining attention in the field of CO-releasing molecules (CORMs). CORMs are compounds designed to deliver controlled amounts of carbon monoxide (CO) to biological systems, leveraging the therapeutic potential of CO as a signaling molecule. A key characteristic of dibromotetracarbonyliron(II) is its ability to release its four carbon monoxide ligands under specific conditions, particularly upon exposure to light.
Research has demonstrated that dibromotetracarbonyliron(II) undergoes a photochemical reaction where it decomposes to release carbon monoxide. In a hexane (B92381) solvent, irradiation with light prompts the compound to react with bromine, producing ferric bromide and releasing all four of its CO ligands in the process. This light-induced release is a hallmark of photo-activated CORMs (PhotoCORMs), which offer the significant advantage of spatial and temporal control over CO delivery.
The specific photochemical reaction is as follows: (CO)₄FeBr₂ + ½ Br₂ → FeBr₃ + 4CO
This characteristic positions dibromotetracarbonyliron(II) as a potential candidate for further investigation in CORM-related research, where precise control over the release of therapeutic gases is paramount.
| Precursor Compound | Trigger | Products | CO Molecules Released | Reference |
| Dibromotetracarbonyliron(II) | Light (Irradiation) | Ferric bromide (FeBr₃), Carbon Monoxide (CO) | 4 |
Prospects in Supramolecular and Polymer Chemistry
While the application of dibromotetracarbonyliron in supramolecular and polymer chemistry is an emerging area with limited specific research, its known reactivity suggests potential avenues for exploration. The presence of reactive iron-halogen bonds and labile carbonyl ligands makes it a candidate for incorporation into larger molecular assemblies and polymer structures.
In polymer chemistry, iron carbonyl complexes can be anchored to polymer resins to create novel catalytic materials. Although direct studies on dibromotetracarbonyliron are scarce, its reactivity has been noted in organometallic synthesis, which often serves as a foundation for polymer science. For instance, dibromotetracarbonyliron has been used in reactions with other organometallic compounds like lithiated ferrocene. Such reactions, where the dibromo-complex acts as a building block, could potentially be adapted to synthesize or modify polymers, introducing iron centers that can influence the material's electronic, magnetic, or catalytic properties.
The decomposition of related iron carbonyls within polymer films has been studied to create unsaturated iron species that react with the polymer matrix, indicating a potential pathway for creating polymer-metal composite materials. Furthermore, the decomposition product, ferric bromide, has been noted for its use as an additive to enhance the flame-retardant properties of certain polymers.
Prospects in supramolecular chemistry are more speculative. The fundamental electronic structure and bonding of dibromotetracarbonyliron have been subjects of academic study, providing a basis for predicting its interaction with other molecules. acs.orgacs.org The principles of molecular self-assembly could potentially utilize such a complex as a metallic node, with its geometry and reactive sites directing the formation of larger, ordered supramolecular structures. However, dedicated research into the supramolecular applications of dibromotetracarbonyliron has yet to be extensively reported.
Advanced Research Methodologies and Future Directions
Application of Advanced Spectroscopic Techniques
Advanced spectroscopic methods are crucial for elucidating the chemical structure and electronic properties of iron carbonyl complexes. iipseries.org Techniques such as metal and ligand K-edge X-ray absorption spectroscopy (XAS) provide detailed information about the geometric and electronic structure. nih.gov More advanced methods, including high-energy resolution fluorescence-detected X-ray absorption spectroscopy (HERFD XAS), offer even deeper insights into the nature of intermediates in these compounds. nih.govpsu.edu
Infrared (IR) spectroscopy is particularly useful for studying the carbonyl (CO) ligands. The number and position of the ν(CO) bands in an IR spectrum can indicate the symmetry and electronic environment of the metal center. For instance, the IR spectrum of a complex like diiron nonacarbonyl, Fe₂(CO)₉, shows distinct CO bands at 2082, 2019, and 1829 cm⁻¹, which correspond to its terminal and bridging carbonyl ligands. wikipedia.org Other techniques like Mössbauer, EPR, and magnetic circular dichroism (MCD) spectroscopy are combined to probe the key iron intermediates and reaction pathways in iron-catalyzed reactions. rsc.org
Table 1: Spectroscopic Data for Representative Iron Carbonyl Complexes
| Compound | Spectroscopic Technique | Observed Frequencies/Features | Reference |
|---|---|---|---|
| Fe₂(CO)₉ | Infrared (IR) Spectroscopy | ν(CO) bands at 2082, 2019, 1829 cm⁻¹ | wikipedia.org |
| [Fe(CO)₅] | Temperature-Dependent NMR | Activation barrier for Berry pseudorotation: 2.5 (±0.4) kcal mol⁻¹ | st-andrews.ac.uk |
High-Level Computational Chemistry and Quantum Chemical Methods
Computational chemistry provides powerful tools for understanding the bonding, structure, and reactivity of iron carbonyl complexes. elixirpublishers.com Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to calculate equilibrium structures, vibrational frequencies, and bonding energies. nih.govresearchgate.net
Studies using the BP86 level of theory have been employed to analyze the nature of Fe-CO and Fe-CN bonds in mixed cyano-carbonyl iron complexes. nih.govresearchgate.net These analyses reveal that the Fe-CO bonding interaction has significant electrostatic (approx. 55%) and covalent (approx. 45%) character. nih.govresearchgate.net The covalent bonding includes a notable contribution from π orbital interactions, which increases as the complex becomes more negatively charged. nih.govresearchgate.net Time-dependent DFT (TDDFT) calculations are also used to simulate XAS spectra, helping to correlate specific spectral features with different coordination modes of ligands. nih.govpsu.edu These computational approaches are essential for interpreting experimental data and predicting the properties of new complexes. nih.gov
Table 2: Application of Computational Methods to Iron Complexes
| Method | Application/Finding | Investigated Property | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of equilibrium structures and vibrational frequencies. | Molecular Geometry, IR Spectra | nih.govresearchgate.net |
| Energy Partitioning Analysis | Analysis of Fe-CO and Fe-CN bond nature. | Bonding Character (Electrostatic vs. Covalent) | nih.govresearchgate.net |
| Time-Dependent DFT (TDDFT) | Calculation and interpretation of XAS spectra for peroxo intermediates. | Electronic Structure, Spectral Features | nih.govpsu.edu |
In-situ and Time-Resolved Studies of Reaction Intermediates
Understanding complex reaction mechanisms requires direct observation of transient species. In-situ and time-resolved spectroscopic techniques are designed to monitor reactions as they occur, capturing short-lived intermediates that are missed in steady-state measurements. frontiersin.org These methods provide crucial dynamic information for understanding electrocatalytic reactions and other chemical transformations. frontiersin.orgnih.gov
Time-resolved infrared (TRIR) and time-resolved optical (TRO) spectroscopy are particularly powerful for studying organometallic reaction mechanisms, such as the migratory insertion of CO into metal-alkyl bonds. researchgate.net By generating reactive intermediates through methods like laser flash photolysis, researchers can probe their structures and reactivities on very short timescales. researchgate.net The development of time-resolved in situ (TRIS) monitoring for mechanochemical reactions further expands the ability to elucidate these complex transformations, combining complementary techniques to gain a comprehensive understanding of reaction kinetics and mechanisms. nih.gov
Development of Novel Ligands and Functional Materials
A key area of research is the design and synthesis of novel ligands to tune the properties of iron carbonyl complexes for specific applications. mdpi.com By modifying the ligand framework, researchers can influence the electronic properties, stability, and catalytic activity of the metal center. For example, aminophosphonate ligands have been incorporated into metallocarbonyl iron complexes through aza-Michael addition, creating hybrid structures with tailored properties. mdpi.com
Furthermore, iron carbonyl compounds serve as precursors for functional materials. Carbonyl iron powders, for instance, are used as fillers in radio-absorbing materials (RAM). researchgate.net Studies have shown that the dispersion and particle size of the functional carbonyl iron particles significantly affect the radio-absorbing characteristics of the resulting composite materials. researchgate.net This research opens avenues for creating advanced materials with specific electromagnetic properties.
Exploration of New Catalytic Cycles and Mechanistic Insights
Iron carbonyl complexes are central to the exploration of new and more sustainable catalytic processes. Iron-catalyzed reactions provide an economical and environmentally friendly alternative to those using precious metals like palladium. nih.govresearchgate.net Detailed mechanistic studies are uncovering novel reaction pathways for important transformations such as C-H bond activation and C-C coupling. rsc.orgnih.govresearchgate.net
Research has shown that mononuclear iron complexes can be the true catalysts in these cycles, with factors like the presence of an oxidant being critical for turnover. nih.govresearchgate.net The study of iron-promoted deamination of 7-azanorbornadiene (B8733523) derivatives, mediated by iron carbonyls, revealed a stepwise mechanism involving the formation of tetracarbonyliron and subsequent tricarbonyliron complex intermediates. rsc.org Electrochemical investigations into iron carbonyl complexes are also providing insights into processes relevant to hydrogenase enzymes, such as proton-coupled electron transfer (PCET), which is key for developing efficient catalysts for hydrogen evolution. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
